Deisopropylhydroxyatrazine

描述

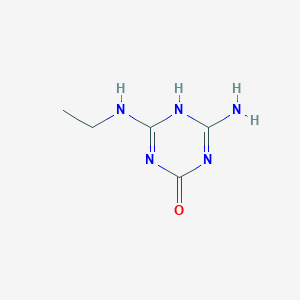

Structure

3D Structure

属性

IUPAC Name |

6-amino-4-(ethylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-2-7-4-8-3(6)9-5(11)10-4/h2H2,1H3,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVCXZWINJOORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074756 | |

| Record name | 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7313-54-4 | |

| Record name | Deisopropylhydroxyatrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7313-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007313544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deisopropylhydroxyatrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2(1H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P18RY79LAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biogeochemical Transformation Pathways of Deisopropylhydroxyatrazine

Microbial Degradation Mechanisms

Microorganisms play a central role in the biotransformation of atrazine (B1667683) and its metabolites. The degradation often proceeds through a series of enzymatic reactions, leading to the formation of various intermediate compounds, including deisopropylhydroxyatrazine.

Elucidation of Enzyme-Catalyzed Conversions of Atrazine and Its Metabolites to this compound

The microbial degradation of atrazine can follow several pathways, with the formation of this compound being a key step in some. One pathway begins with the action of atrazine monooxygenase, which removes the isopropyl group from atrazine to form deisopropylatrazine (B29266). jabonline.injabonline.in Subsequently, the enzyme s-triazine hydrolase can transform deisopropylatrazine into this compound through a hydrolytic dechlorination reaction. jabonline.injabonline.in

Atrazine monooxygenase initiates the degradation by dealkylating atrazine to deisopropylatrazine. jabonline.injabonline.in Following this, s-triazine hydrolase, also known as AtzA or TrzN, catalyzes the hydrolysis of the chlorine atom on the triazine ring of deisopropylatrazine, replacing it with a hydroxyl group to form this compound. jabonline.injabonline.inasm.org This hydroxylation step is a critical detoxification process, as the resulting hydroxylated metabolites are generally less phytotoxic. gnest.org While AtzA has a narrow substrate specificity, primarily acting on atrazine, simazine, and deethylatrazine (B13485), TrzA exhibits activity towards deethylatrazine and deisopropylatrazine but not atrazine itself. asm.orgrjlbpcs.com

A variety of microorganisms, including bacteria, fungi, and yeasts, have been identified as capable of degrading atrazine and its metabolites. jabonline.injabonline.in Often, the complete mineralization of atrazine is achieved by a microbial consortium, where different species carry out successive steps in the degradation pathway. nih.govsemanticscholar.org For instance, the conversion of deisopropylatrazine to further metabolites can be accomplished by a mixed culture of Rhodococcus corallinus and Pseudomonas huttiensis. nih.gov

Isolated strains from diverse genera such as Pseudomonas, Acinetobacter, Agrobacterium, Rhodococcus, Arthrobacter, Bacillus, Alcaligenes, Klebsiella, and Enterobacter have been shown to transform atrazine. jabonline.injabonline.inresearchgate.net Fungi, particularly wood-degrading basidiomycetes and various ascomycetes like Aspergillus and Penicillium, also contribute to atrazine degradation through N-dealkylation and hydroxylation. jabonline.injabonline.ineiu.edu Some yeast species, including Pichia and Cryptococcus, have been reported to produce metabolites such as hydroxyatrazine and deisopropylatrazine. jabonline.injabonline.in

| Microbial Group | Examples of Genera/Species Involved in Atrazine Degradation | Key Metabolic Activities |

| Bacteria | Pseudomonas, Rhodococcus, Acinetobacter, Arthrobacter, Enterobacter jabonline.injabonline.inresearchgate.net | Dechlorination, dealkylation, ring cleavage jabonline.in |

| Fungi | Aspergillus niger, Penicillium chrysogenum, Bjerkandera adusta jabonline.injabonline.ineiu.edu | N-dealkylation, hydroxylation jabonline.ineiu.edu |

| Yeast | Pichia kudriavzevii, Cryptococcus laurentii jabonline.injabonline.in | Formation of hydroxyatrazine, deethylatrazine, deisopropylatrazine jabonline.injabonline.in |

Roles of Atrazine Monooxygenase and S-Triazine Hydrolase in Deisopropylatrazine Hydroxylation

Molecular and Genetic Aspects of Microbial Degradation Pathways Involving this compound

The genes responsible for atrazine degradation are often located on plasmids, which facilitates their transfer between different bacterial species. nih.gov In Pseudomonas sp. ADP, the genes encoding the enzymes for the initial steps of atrazine degradation, atzA, atzB, and atzC, are well-characterized. nih.gov The gene atzA codes for atrazine chlorohydrolase (s-triazine hydrolase), which is responsible for the hydrolytic dechlorination of atrazine to hydroxyatrazine. rjlbpcs.comnih.gov The genes atzB and atzC are involved in the subsequent dealkylation steps. nih.gov Another gene, trzN, also encodes an s-triazine hydrolase and has been found in various gram-positive bacteria. rjlbpcs.comnih.gov The gene trzD is involved in the cleavage of the s-triazine ring of cyanuric acid, a later product in the degradation pathway. jabonline.insemanticscholar.org The presence and expression of these genes, such as trzD, can be indicative of active atrazine mineralization in the environment. nih.gov

Environmental Factors Modulating Microbial this compound Biotransformation Rates

The rate of microbial degradation of atrazine and its metabolites, including this compound, is influenced by several environmental factors. These include temperature, pH, moisture content, oxygen availability, and the presence of other nutrients. jabonline.ingnest.orgnih.gov

Generally, atrazine degradation is more rapid in aerobic conditions compared to anaerobic or denitrifying environments. jabonline.in The optimal pH for many atrazine-degrading bacteria is around neutral (pH 7.0). nih.govneliti.com Temperature also plays a significant role, with degradation rates typically increasing with temperature up to an optimal point for the specific microbial community. jabonline.innih.gov The availability of carbon and nitrogen sources can also impact degradation rates. For example, the presence of preferential nitrogen sources can sometimes repress the genes involved in atrazine utilization. nih.govnih.gov

| Environmental Factor | Effect on Biotransformation Rate |

| Temperature | Degradation rate generally increases with temperature to an optimum. jabonline.innih.gov |

| pH | Optimal degradation often occurs around neutral pH (7.0). nih.govneliti.com |

| Oxygen | Aerobic conditions generally favor faster degradation than anaerobic conditions. jabonline.in |

| Moisture | Adequate soil water content is necessary for microbial activity and degradation. jabonline.inmicrobenotes.com |

| Nutrients | Presence of other carbon and nitrogen sources can influence degradation pathways and rates. nih.govnih.gov |

Abiotic Transformation Processes Influencing this compound Dynamics

In addition to microbial activity, abiotic processes can contribute to the transformation of atrazine and its metabolites. Chemical hydrolysis, catalyzed by soil components such as clay minerals and organic matter, can lead to the formation of hydroxyatrazine. gnest.orgrjlbpcs.com This process is influenced by pH, with higher rates observed in more acidic conditions. unl.edu Manganese oxides (MnO2) present in soil can also catalyze the degradation of atrazine, producing metabolites such as deethylhydroxyatrazine and this compound. researchgate.net These abiotic reactions are often slower than microbial degradation but can be significant over longer periods. core.ac.uk

Hydrolytic Pathways of Atrazine Precursors and Their Potential Influence on this compound Formation

The formation of this compound (DIHA) through hydrolysis is not a direct conversion from atrazine but rather a multi-step process involving atrazine's degradation products. cambridge.org Chemical hydrolysis and microbially mediated enzymatic reactions are key drivers in this transformation cascade. cambridge.orggnest.org

Atrazine can undergo two primary initial transformation reactions: hydrolytic dechlorination and N-dealkylation. cambridge.org Chemical hydrolysis, which is significantly influenced by pH, replaces the chlorine atom on the s-triazine ring with a hydroxyl group to form hydroxyatrazine (HA). cambridge.orggnest.orgcore.ac.uk This reaction is catalyzed by acidic or basic conditions and can also be facilitated by mineral surfaces in soil. gnest.orgcore.ac.uk Concurrently, N-dealkylation, often a biologically mediated process, removes either the ethyl group to form deisopropylatrazine (DIA) or the isopropyl group to form deethylatrazine (DEA). cambridge.orgresearchgate.net

This compound is subsequently formed through two main hydrolytic pathways involving these initial metabolites:

N-dealkylation of Hydroxyatrazine (HA): Once hydroxyatrazine is formed from the hydrolysis of atrazine, it can undergo N-dealkylation. The removal of the isopropyl group from the hydroxyatrazine molecule results in the formation of this compound. cambridge.org

Hydrolysis of Deisopropylatrazine (DIA): Alternatively, if atrazine is first dealkylated to form deisopropylatrazine, this intermediate can then undergo hydrolysis. The chlorine atom on the DIA ring is replaced by a hydroxyl group, yielding this compound. cambridge.orgnih.gov

The relative contribution of these pathways depends on various environmental factors, including soil pH, temperature, moisture, and the composition of the microbial community. gnest.orgnih.gov For instance, studies have shown that the formation of hydroxy-metabolites like HA, and subsequently DIHA, is a significant pathway in many soil environments. cambridge.org Research conducted on a sandy loam soil under field conditions demonstrated that hydroxyatrazine was a major degradation product, indicating the prevalence of the hydrolysis pathway that serves as a precursor to DIHA formation. cambridge.org

Table 1. Hydrolytic Formation Pathways of this compound.

Photolytic and Redox Transformation Potentials of S-Triazine Derivatives

Photolytic Transformation: Photodegradation of s-triazines occurs when these molecules absorb light energy, particularly in the UV spectrum, leading to chemical changes. The process can be direct or indirect. Direct photolysis involves the direct absorption of sunlight by the triazine molecule. Indirect photolysis is often more significant in natural waters and is mediated by photosensitizing agents, such as humic and fulvic acids, which absorb sunlight and produce reactive oxygen species that then degrade the herbicide. scielo.br

Research has shown that the photolytic degradation of atrazine can proceed through pathways of N-dealkylation and dechlorination followed by hydroxylation. uoi.grcsbsju.edu For example, studies using simulated solar light in the presence of a titanium dioxide (TiO2) photocatalyst demonstrated that atrazine degrades into various products, including dealkylated and hydroxylated derivatives. uoi.grnih.gov The degradation half-lives in these experiments were rapid, often in the range of 10 to 40 minutes, highlighting the potential efficiency of photocatalysis. uoi.gr The formation of deisopropylatrazine (DIA) via photolytic N-dealkylation is a documented pathway. scielo.br This DIA is then available for subsequent hydrolysis or further phototransformation to compounds like this compound.

Redox Transformation: Redox reactions, particularly with metal oxides common in soils and sediments, provide another important abiotic degradation pathway. Manganese oxides, such as birnessite (δ-MnO2), have been shown to be effective in transforming atrazine. nih.gov Studies have demonstrated that atrazine degradation on birnessite surfaces occurs at ambient temperatures and is influenced by factors like pH, with faster rates at lower pH. nih.govusda.gov

The transformation of atrazine in the presence of manganese oxides produces hydroxylated and dealkylated products, including hydroxyatrazine, DEA, and DIA. nih.govusda.gov The proposed mechanism suggests that the mineral surface facilitates both N-dealkylation and hydrolysis, pathways that were once considered to be strictly biological or pH-driven. nih.govusda.gov The formation of DIA and HA via these redox reactions creates the necessary precursors for the subsequent formation of this compound. cambridge.org

Table 2. Summary of Photolytic and Redox Transformation Findings for s-Triazine Derivatives.

Environmental Occurrence and Distribution of Deisopropylhydroxyatrazine

Aquatic Systems Contamination Profiling

Surface Water Detections and Concentration Ranges

Deisopropylhydroxyatrazine has been detected in surface water bodies, although generally at lower frequencies and concentrations compared to its parent compound, atrazine (B1667683), and another degradation product, deethylhydroxyatrazine (DEHA). In a study of Goodwater Creek, a predominantly agricultural watershed in northeast Missouri, DIHA was detected in 6% of the samples. dss.go.th The concentrations in this study ranged from less than 0.12 µg L⁻¹ to 0.72 µg L⁻¹. dss.go.thacs.org Another study in North-West Croatia did not detect DIHA in any of its surface or groundwater samples, with a method detection limit of 0.04−0.10 μg L⁻¹. researchgate.net

Research in midwestern U.S. streams showed that the detection frequency of deisopropylatrazine (B29266) was greater in 1995 than in 1989. usgs.gov For context, a study on various hydroxylated atrazine degradation products (HADPs) established a limit of quantitation of 0.40 ppb for DIHA in 250-mL water samples. usda.gov

Interactive Data Table: DIHA Concentrations in Surface Water

| Location | Concentration Range (µg/L) | Detection Frequency | Source(s) |

| Goodwater Creek, MO, USA | <0.12 - 0.72 | 6% | dss.go.thacs.org |

| North-West Croatia | Not Detected | 0% | researchgate.net |

Groundwater Presence and Spatial Variability

The presence of this compound in groundwater is generally limited due to its properties. Studies have shown that hydroxylated atrazine degradation products (HADPs), including DIHA, have a low potential to significantly contaminate groundwater because they exhibit stronger sorption to soil colloids compared to atrazine and its chlorinated metabolites. dss.go.th This is attributed to a mixed-mode binding mechanism involving cation exchange and hydrophobic interactions. dss.go.thusgs.gov

Hydrological Transport and Fate in Watersheds

The transport of this compound within a watershed is intrinsically linked to hydrological processes. mdpi.comufz.de While DIHA is considered less mobile than its parent compound, it can still be transported from fields to surface water bodies, primarily through surface runoff. dss.go.th The movement of water through a catchment, influenced by factors like precipitation intensity and antecedent wetness, dictates the transport of solutes like DIHA. copernicus.orgpurdue.edu

Watershed-scale models are instrumental in understanding and predicting the fate of such compounds. osti.gov These models integrate various processes, including surface runoff, infiltration, and groundwater flow, to simulate the transport and transformation of substances within the entire watershed. The persistence of DIHA in the environment means that even after the cessation of atrazine use, it can continue to be a source of contamination for an extended period. researchgate.net

Terrestrial Environment Residue Analysis

Soil Matrix Concentrations and Distribution

In the terrestrial environment, this compound is found as a residue in the soil. A study analyzing hydroxylated atrazine degradation products in three agricultural surface soils with a history of atrazine use reported DIHA concentrations ranging from 5.27 to 16.2 µg kg⁻¹. usda.gov In these soils, HADPs, as a group, constituted an average of 91% of the total atrazine residues. usda.gov

The distribution of DIHA within the soil profile is influenced by its sorption characteristics. usgs.gov It tends to be more strongly bound to soil particles than atrazine, which limits its downward movement. dss.go.th

Interactive Data Table: DIHA Concentrations in Agricultural Surface Soils

| Soil Type | DIHA Concentration (µg/kg) | Source(s) |

| Agricultural Surface Soils (Various) | 5.27 - 16.2 | usda.gov |

Persistence and Accumulation Dynamics in Varied Soil Types and Depths

This compound is a persistent compound in the soil environment. dss.go.th Its persistence is greater than that of atrazine and its chlorinated metabolites. dss.go.th The half-life of atrazine in soil can be influenced by factors such as organic matter content and temperature. researchgate.net While specific half-life data for DIHA is less common, the general persistence of HADPs suggests a potential for accumulation in surface soils, especially with repeated atrazine applications. dss.go.th

The degradation of atrazine and its metabolites can occur through both biotic and abiotic pathways. researchgate.net The accumulation of these compounds is a concern due to their long-term presence in the environment. researchgate.net Studies have shown that atrazine residues can be detected in soil many years after application, highlighting the long-term persistence of these compounds. researchgate.net The sorption of DIHA to soil is influenced by soil properties like clay content and pH, particularly in subsurface layers. researchgate.net

Mechanisms of Environmental Fate and Mobility of Deisopropylhydroxyatrazine

Sorption and Desorption Behavior in Environmental Media

The interaction of deisopropylhydroxyatrazine with soil and sediment particles, a process known as sorption, significantly influences its mobility and bioavailability in the environment. usda.govscielo.br This process is governed by a combination of factors, including the chemical properties of DIHA and the physical and chemical characteristics of the surrounding environmental media. usda.govscielo.br

Characterization of Mixed-Mode Binding Mechanisms (Cation Exchange, Hydrophobic Interactions)

Research indicates that the sorption of hydroxylated atrazine (B1667683) degradation products (HADPs), including DIHA, to soil is not a simple process but rather a "mixed-mode" binding phenomenon. usda.govacs.orgusgs.gov This involves at least two primary mechanisms acting simultaneously: cation exchange and hydrophobic interactions. usda.govacs.orgusgs.gov

Cation exchange is an electrostatic interaction where the positively charged DIHA molecule is attracted to negatively charged sites on soil particles, such as clay minerals and organic matter. science.govmdpi.com Studies have shown that for DIHA, cation exchange is a more dominant binding mechanism in soils compared to hydrophobic interactions. usda.govacs.org This is supported by experiments where binding to cation exchange solid-phase extraction (SPE) sorbents was significantly greater than to hydrophobic (C18) sorbents. usda.govacs.org

Role of Soil Organic Matter and Mineral Components in this compound Sorption

Both the organic and mineral components of soil play critical roles in the sorption of this compound.

Soil Organic Matter (SOM): Soil organic matter is a primary driver of sorption for many organic compounds, including herbicides and their metabolites. scielo.brresearchgate.netmdpi.com The functional groups within SOM, such as carboxylic and phenolic groups, provide negatively charged sites for cation exchange with protonated DIHA molecules. mdpi.commdpi.com Furthermore, the nonpolar aliphatic and aromatic components of SOM facilitate hydrophobic interactions. mdpi.comnih.gov The amount and nature of SOM can significantly influence the sorption capacity of a soil for DIHA. mdpi.comresearchgate.net

Mineral Components: The mineral fraction of soil, particularly clay minerals and metal oxides, also contributes to DIHA sorption. core.ac.ukd-nb.info Clay minerals, with their layered structures and permanent negative charges, are key sites for cation exchange. mdpi.comcore.ac.uk The type of clay mineral and the pH of the soil can affect the strength of this interaction. d-nb.info For instance, studies have shown that protonated atrazine, a related compound, interacts strongly with the mineral layer of acidic soils, particularly with silica (B1680970) (SiO2). d-nb.info

Leaching and Transport in Soil-Water Systems

The potential for this compound to move through the soil profile and into groundwater, a process known as leaching, is a significant environmental concern. researchgate.netblm.gov Leaching is influenced by the sorption characteristics of DIHA, as well as by soil properties and hydrological conditions. scielo.org.mx

Compounds that are weakly sorbed to soil particles are more likely to remain in the soil solution and be transported downwards with percolating water. blm.gov While DIHA exhibits stronger sorption than some other atrazine metabolites due to cation exchange, it is still detected in groundwater, indicating its potential for leaching under certain conditions. researchgate.netusgs.gov The persistence of DIHA in the environment, coupled with its moderate water solubility, contributes to its mobility. cymitquimica.comresearchgate.net Studies have shown that atrazine and its degradation products can persist in soils for many years, posing a long-term risk of groundwater contamination through gradual desorption and leaching. researchgate.net The transport of these compounds is complex and can be affected by factors such as soil type, rainfall intensity, and agricultural practices. scielo.org.mxdss.go.th

Bioconcentration and Bioaccumulation Potentials in Environmental Biota

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water, primarily through direct uptake from the water. agr.hreuropa.euBioaccumulation is a broader term that includes uptake from all sources, including water, food, and sediment. researchgate.netnih.gov

The potential for a chemical to bioconcentrate is often related to its hydrophobicity, typically measured by the octanol-water partition coefficient (log Kow). researchgate.netnih.gov However, relying solely on hydrophobicity can be misleading, as metabolic processes within the organism can significantly alter a chemical's persistence and accumulation. nih.gov

Advanced Analytical Methodologies for Deisopropylhydroxyatrazine Detection and Quantification

Sample Preparation and Extraction Techniques Development

Effective sample preparation is critical for accurately quantifying DIHA, as it must be isolated from complex environmental matrices like water and soil. The development of robust extraction techniques, particularly Solid-Phase Extraction (SPE), has been a primary focus of method development.

Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from liquid samples. For DIHA, the choice of sorbent and extraction conditions is crucial for achieving high recovery rates.

In water analysis, various SPE sorbents have been investigated. An early study explored the use of the styrene-divinylbenzene adsorbent LiChrolut EN for extracting a suite of s-triazine herbicides and their metabolites. nih.gov For hydroxylated degradation products, including DIHA, an optimal sample pH of 3.0 was identified. nih.gov However, under these conditions, the recovery of DIHA from spiked tap and river water was only 30% using 200 mg of LiChrolut EN. nih.gov A more effective method for water samples employed strong cation-exchange (SCX) SPE columns with a propylbenzenesulfonic acid sorbent. usda.govresearchgate.net This approach yielded significantly higher and more consistent recoveries for DIHA. In stream water samples spiked at 5 ppb, the mean recovery for DIHA was 90.4%. usda.govresearchgate.net

For soil matrices, where DIHA is more strongly bound, a more complex SPE procedure is required. A successful method involves an initial extraction with a mixed-mode solution, followed by a two-step SPE cleanup. tandfonline.comusda.gov The extract is first passed through a strong anion-exchange SPE column for cleanup, followed by isolation and concentration using a strong cation-exchange SPE column. tandfonline.comusda.gov This dual-SPE approach is essential for removing interferences and effectively concentrating the target analyte from the complex soil extract.

Table 1: Comparison of Solid-Phase Extraction (SPE) Methods for Deisopropylhydroxyatrazine (DIHA)

| Matrix | SPE Sorbent | Extraction Conditions | Mean Recovery (%) |

|---|---|---|---|

| Tap/River Water | LiChrolut EN (styrene-divinylbenzene) | Sample pH 3.0 | 30% |

| Stream Water | SCX (propylbenzenesulfonic acid cation-exchange) | Elution with 0.5 M KH₂PO₄/CH₃CN (75/25 v/v) | 90.4% ± 4.2% |

Data sourced from multiple research findings to illustrate method performance. nih.govusda.govresearchgate.nettandfonline.comusda.gov

The chemical properties of DIHA allow it to bind to soil particles through multiple mechanisms, including cation exchange and hydrophobic interactions. acs.orgusda.gov This "mixed-mode" sorption complicates its extraction with simple aqueous-organic solvent mixtures. usda.gov To overcome this, a mixed-mode extractant was specifically designed to disrupt both primary binding mechanisms simultaneously. tandfonline.comusda.gov

This extractant consists of a 3:1 (v/v) mixture of 0.5 M potassium dihydrogen phosphate (B84403) (KH₂PO₄) at pH 7.5 and acetonitrile (B52724) (CH₃CN). tandfonline.comusda.gov The phosphate solution acts as a cation-exchange agent, while the acetonitrile disrupts hydrophobic interactions. tandfonline.comusda.gov Research has shown that for DIHA, cation exchange is a more significant binding mechanism in soils than hydrophobic interaction. acs.orgusda.gov The effectiveness of this mixed-mode extraction was validated using ¹⁴C-labeled DIHA in soils with a history of atrazine (B1667683) use, demonstrating recoveries ranging from 64% to 77%. tandfonline.comusda.gov This approach allows for a more complete and accurate quantification of DIHA residues in soil compared to traditional extraction solvents. tandfonline.com

Table 2: Key Parameters of Mixed-Mode Extraction for DIHA in Soil

| Parameter | Description/Value | Purpose |

|---|---|---|

| Extractant Composition | 3:1 (v/v) mixture of 0.5M KH₂PO₄ (pH 7.5) and CH₃CN | Disrupts both cation exchange and hydrophobic binding. |

| Extraction Temperature | 70°C | Increases extraction efficiency. |

| Sorption Mechanisms | Cation Exchange and Hydrophobic Interaction | The primary ways DIHA binds to soil. |

| Recovery Rate | 64% - 77% | Demonstrates high efficiency in extracting bound residues. |

This table summarizes the optimized mixed-mode extraction method developed for hydroxylated atrazine degradation products. tandfonline.comusda.gov

Solid-Phase Extraction (SPE) Optimization for Diverse Environmental Matrices (Water, Soil)

Chromatographic and Spectrometric Analysis

Following extraction and cleanup, various analytical techniques are used for the separation and quantification of DIHA. High-performance liquid chromatography is the most common method, though gas chromatography and capillary electrophoresis have also been applied.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for analyzing DIHA and other hydroxylated atrazine metabolites due to its suitability for polar, non-volatile compounds. measurlabs.com Methods have been developed using various column and detection configurations.

For the analysis of DIHA in water extracts from SCX SPE columns, a deactivated, reversed-phase octyl (C8) column is effective. usda.govresearchgate.net Separation can be achieved using an isocratic mobile phase of 15% aqueous methanol, with quantification performed by UV detection at 220 nm. usda.gov When analyzing soil extracts, which are more complex, both HPLC with UV detection and HPLC coupled with tandem mass spectrometry (LC/MS/MS) have been utilized for quantification. tandfonline.comusda.gov LC/MS/MS provides higher selectivity and sensitivity, which is advantageous for confirming the presence of DIHA at low concentrations in complex matrices. mpi-bremen.de The combination of HPLC's separation power with the precise mass analysis of MS makes it a highly sensitive and definitive analytical tool. measurlabs.commpi-bremen.de

Table 3: Selected High-Performance Liquid Chromatography (HPLC) Methods for DIHA Analysis

| Application | Column | Mobile Phase | Detection |

|---|---|---|---|

| Water Analysis | Deactivated Reversed-Phase Octyl (C8) | 15% aqueous Methanol | UV at 220 nm |

| Soil Analysis | Not specified | Not specified | LC/UV and LC/MS/MS |

| General Analysis | Shim-pack VP ODS C18 | Gradient of 5 mmol L⁻¹ Sodium Phosphate (pH 7.2) and Acetonitrile | UV at 221 nm |

This table outlines different HPLC configurations reported for the analysis of this compound. usda.govtandfonline.comresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a standard method for analyzing many pesticides, including the parent compound atrazine and its less polar N-dealkylated chlorinated metabolites. nih.govthermofisher.com However, the direct analysis of highly polar and hydrophilic compounds like DIHA by GC-MS is challenging. These compounds have low volatility and may require derivatization to become amenable to gas chromatography. While some studies confirm the identity of other atrazine degradation products using GC-MS, the primary analysis of hydroxylated metabolites like DIHA is more commonly performed using HPLC or capillary electrophoresis. nih.govresearchgate.net One study noted that while chlorotriazines were analyzed by GC-MS, the more hydrophilic hydroxytriazine degradation products were analyzed by capillary electrophoresis. nih.gov

Capillary electrophoresis (CE) offers an alternative to HPLC for the analysis of polar and charged species like DIHA. researchgate.net It is known for requiring only small sample volumes and providing high separation efficiency. researchgate.net Several CE modes have been applied to the analysis of DIHA.

One method utilized capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MECC) after SPE for the determination of DIHA in water. nih.gov Another study developed and validated a non-aqueous capillary electrophoresis (NACE) method with UV detection for analyzing DIHA and other triazines. researchgate.net This NACE-UV method was directly compared with an HPLC-UV method, with both techniques yielding similar results for surface and drinking water samples. researchgate.net The detection limits for DIHA in surface water using the NACE-UV method were found to be in the range of 0.04-0.32 µg/L. researchgate.net

Table 4: Capillary Electrophoresis (CE) Techniques for this compound (DIHA) Analysis

| Technique | Separation Buffer / Conditions | Detection | Application |

|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Acetate buffer (pH 4.6) | UV | Analysis of water extracts after SPE. |

| Micellar Electrokinetic Capillary Chromatography (MECC) | Sodium borate-sodium dodecyl sulfate (B86663) buffer (pH 9.3) | UV | Analysis of water extracts after SPE. |

| Non-Aqueous Capillary Electrophoresis (NACE) | Non-aqueous buffer system | UV | Analysis of surface and drinking water. |

This table summarizes various CE methods that have been successfully applied to the detection of DIHA. nih.govresearchgate.net

Surface-Enhanced Raman Scattering (SERS) for Atrazine Degradation Products

Surface-Enhanced Raman Scattering (SERS) has emerged as a highly sensitive and selective analytical technique for the study of triazine herbicides and their degradation products. mdpi.com While normal Raman spectroscopy can provide unique vibrational fingerprints for different triazine compounds, it often suffers from low sensitivity. mdpi.com SERS overcomes this limitation by amplifying the Raman signal of molecules adsorbed on nanostructured metal surfaces, such as silver (Ag) or gold (Au) nanoparticles. mdpi.commdpi.com This enhancement is primarily driven by localized surface plasmon resonance (LSPR) on the metal surface. mdpi.com

Although much of the SERS research has focused on the parent compound atrazine or its more abundant metabolites like deethylhydroxyatrazine (DEHA), the principles are applicable to other degradation products, including this compound (DIHA). csic.escsic.es Studies have demonstrated that SERS is a powerful tool for characterizing triazine sub-products at very low concentrations in water. mdpi.comresearchgate.net The technique's high selectivity is crucial for distinguishing between structurally similar degradation products in complex environmental matrices. mdpi.com

Research on DEHA, a compound structurally similar to DIHA, has shown that experimental conditions such as pH can be optimized to enhance detection, as the molecule can undergo pH-dependent tautomerization. mdpi.comcsic.es SERS has been successfully used to perform quantitative analysis of DEHA, achieving a limit of detection (LOD) as low as 3.42 x 10⁻⁸ mol/L (approximately 6 ppb). mdpi.com The methodology involves monitoring the intensity of specific SERS bands that correspond to the molecule's vibrational modes. mdpi.com For instance, bands attributed to the isopropyl chain have been identified in SERS spectra, which would be relevant for the analysis of DIHA. mdpi.com The development of novel SERS substrates and techniques, such as modifying carbon dots with silver nanoparticles or using self-assembled monolayers, continues to improve detection limits and applicability for various analytes. illinoisstate.edu These advancements suggest a strong potential for developing highly sensitive and specific SERS-based methods for the direct detection and quantification of this compound in environmental samples.

Method Validation and Performance Metrics

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. For this compound (DIHA), this involves establishing key performance metrics such as detection limits, precision, accuracy, and recovery. These parameters are essential for generating reliable and reproducible data in environmental monitoring.

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. europa.eu For this compound (DIHA), these limits have been established for various analytical methods, particularly those involving high-performance liquid chromatography (HPLC).

One study utilizing solid-phase extraction (SPE) followed by HPLC with UV detection determined the LOD for DIHA in water to be 0.12 parts-per-billion (ppb), or 0.12 µg/L. usda.govresearchgate.net The corresponding LOQ was established at 0.40 ppb (0.40 µg/L) for a 250-mL water sample. usda.govresearchgate.net Another study focusing on Midwestern streams reported a method detection limit of 0.1 µg/L for DIHA, although the compound was not detected in the samples analyzed. dss.go.th In a separate investigation, the frequency of DIHA detection was 6%, with concentrations found to be less than 0.12 µg/L up to 0.72 µg/L. acs.org These values underscore the capability of current analytical methods to detect DIHA at environmentally relevant concentrations.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound (DIHA) in Water Samples

| Analytical Method | Matrix | Sample Volume | LOD | LOQ | Source(s) |

| SPE-HPLC-UV | Laboratory & Stream Water | 250 mL | 0.12 ppb (µg/L) | 0.40 ppb (µg/L) | usda.gov, researchgate.net |

| SPE-HPLC-UV | Stream Water | Not Specified | 0.1 µg/L | Not Reported | dss.go.th |

| Cation Exchange SPE-HPLC-UV | Water | Not Specified | <0.12 µg/L | Not Reported | acs.org |

Precision refers to the closeness of agreement between a series of measurements from the same sample, often expressed as the relative standard deviation (RSD). Accuracy indicates the closeness of the measured value to the true value and is frequently assessed through recovery experiments. europa.euaoac.org

For DIHA, a method using solid-phase extraction (SPE) with propylbenzenesulfonic acid (SCX) cation-exchange columns demonstrated good recovery from water samples. usda.gov In laboratory water spiked at 1 or 5 ppb, the mean recovery for DIHA from 250-mL samples was 85.7% with a standard deviation of 7.7%. usda.gov When applied to stream water samples containing dissolved organic carbon, the recovery of DIHA from 5 ppb spikes averaged 90.4% with a standard deviation of 4.2%. researchgate.net These recovery efficiencies indicate a high level of accuracy for the extraction and quantification procedure in complex environmental matrices. usda.govresearchgate.net The precision, as indicated by the standard deviations, is within acceptable limits for trace environmental analysis. usda.govresearchgate.net

Table 2: Recovery Efficiency for this compound (DIHA)

| Analytical Method | Matrix | Spiked Concentration | Mean Recovery (%) | Standard Deviation (%) | Source(s) |

| SCX SPE-HPLC-UV | Laboratory Water | 1 or 5 ppb | 85.7 | 7.7 | usda.gov |

| SCX SPE-HPLC-UV | Stream Water | 5 ppb | 90.4 | 4.2 | researchgate.net |

Limits of Detection and Quantification in Environmental Samples

Inter-Method Comparison and Development of Integrated Analytical Strategies

The analysis of polar pesticide metabolites like this compound (DIHA) often requires sophisticated and integrated analytical strategies to achieve the necessary sensitivity and selectivity. mdpi.com A common and effective approach involves a multi-step process beginning with solid-phase extraction (SPE) to isolate and concentrate the analytes from a large volume of water, followed by instrumental analysis. usda.govresearchgate.net

A widely used method employs cation-exchange (SCX) SPE followed by high-performance liquid chromatography (HPLC) with UV detection. usda.gov This strategy is effective because hydroxylated atrazine degradation products (HADPs) like DIHA are positively charged at the adjusted pH of the water samples, allowing for strong retention on the SCX sorbent. usda.gov The subsequent separation by reversed-phase HPLC allows for quantification. usda.govresearchgate.net However, to ensure the unambiguous identification of analytes, especially at low concentrations, confirmation with a more selective technique is often necessary. Mass spectrometry (MS), particularly when coupled with HPLC (LC-MS or LC-MS/MS), serves as a powerful confirmation tool due to its high specificity and sensitivity. acs.orgdtic.mil

An integrated analytical strategy, therefore, might use SPE-HPLC-UV as a robust and cost-effective screening method for quantifying potential DIHA presence. acs.org Any positive detections can then be confirmed using a more definitive method like electrospray HPLC/MS/MS. acs.org This tiered approach balances throughput and cost with the need for accurate and defensible data. Furthermore, understanding the sorption mechanisms of DIHA, such as mixed-mode binding involving both cation exchange and hydrophobic interactions, is crucial for optimizing extraction efficiencies from soil and water, forming the basis of any integrated analytical plan. usgs.govusda.gov The development of such integrated strategies is essential for comprehensive environmental monitoring and for including a wider range of pesticide degradation products in water quality assessments. usgs.gov

Ecological and Environmental Risk Implications Associated with Deisopropylhydroxyatrazine Presence

Deisopropylhydroxyatrazine as an Indicator of S-Triazine Herbicide Environmental Impact

This compound (DIHA) is a metabolite of the widely used s-triazine herbicide, atrazine (B1667683). cymitquimica.com Its presence in the environment serves as a key indicator of the historical use and subsequent degradation of its parent compound. cymitquimica.com The degradation of atrazine in soil and water can occur through various chemical and biological pathways, including the dealkylation of its side chains and the hydrolysis of the chlorine atom on the triazine ring. iastate.edudss.go.th This process leads to the formation of several stable degradation products, including chlorinated metabolites like deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA), and hydroxylated metabolites such as hydroxyatrazine (HA), deethylhydroxyatrazine (DEHA), and this compound (DIHA). iastate.edunih.gov

Assessment of this compound in Aquatic Ecosystems and its Contribution to Overall Metabolite Load

The assessment of atrazine's impact on aquatic ecosystems requires the monitoring of not just the parent compound but also its full suite of stable metabolites. usgs.gov Hydroxylated atrazine degradation products (HADPs) have been shown to contribute significantly to the total atrazine load in streams, particularly during pre-planting periods when runoff from contaminated soils and desorption from stream sediments are the primary sources. usda.govusgs.gov

A comprehensive study of 141 streams in the Midwestern United States investigated the presence of atrazine and its metabolites. usda.gov The research found that while hydroxylated metabolites as a group were frequently detected, the prevalence of individual compounds varied significantly. usgs.gov For instance, before atrazine application (pre-plant), atrazine metabolites accounted for nearly 60% of the total atrazine load in northern Missouri streams, with hydroxyatrazine (HA) being the most dominant metabolite. usda.govusgs.gov However, this compound (DIHA) itself was often found at very low or non-detectable levels in broad-scale surface water monitoring. usda.govusgs.gov

The table below summarizes the detection frequencies for three hydroxylated atrazine metabolites in Midwestern streams, as reported in a U.S. Geological Survey study.

Table 1: Detection Frequency of Hydroxylated Atrazine Degradation Products (HADPs) in Midwestern U.S. Streams

| Compound | Frequency of Detection (%) |

|---|---|

| Hydroxyatrazine (HA) | 87 - 100 |

| Deethylhydroxyatrazine (DEHA) | 0 - 58 |

| This compound (DIHA) | 0 |

Data from a study of Midwestern streams with method detection limits of 0.04−0.10 μg/L. dss.go.thusgs.gov

Consideration in Terrestrial Ecosystem Assessments, Including Soil Health Context

In terrestrial ecosystems, particularly agricultural soils with a history of atrazine application, hydroxylated atrazine degradation products (HADPs) can be highly persistent and may constitute the majority of atrazine-related residues. tandfonline.com this compound, along with HA and DEHA, binds to soil particles through mechanisms including cation exchange and hydrophobic interactions. usgs.gov This strong sorption contributes to their persistence and the formation of "bound residues," which are not easily extracted or degraded. usgs.gov

A study analyzing three agricultural soils with long-term atrazine use quantified the concentrations of HADPs, providing insight into the typical residue levels found in terrestrial environments.

Table 2: Soil Concentrations of Hydroxylated Atrazine Degradation Products (HADPs) in Three Agricultural Soils

| Compound | Concentration Range (μg/kg) |

|---|---|

| Hydroxyatrazine (HA) | 66.9 - 178 |

| Deethylhydroxyatrazine (DEHA) | 8.99 - 40.9 |

| This compound (DIHA) | 5.27 - 16.2 |

Data from agricultural surface soils with a history of atrazine use. tandfonline.com

The data show that while DIHA is present in soils, its concentration is generally lower than that of HA and DEHA. tandfonline.com The strong binding of these hydroxylated metabolites to soil organic matter and clays (B1170129) can reduce their leaching potential compared to the parent atrazine or its chlorinated metabolites. dss.go.thirost.ir However, their persistence means they are a long-term component of the soil environment that must be considered in comprehensive terrestrial ecosystem risk assessments. core.ac.uk

Frameworks for Ecological Risk Prioritization Involving this compound

Frameworks for ecological risk prioritization are designed to systematically evaluate and rank chemical contaminants based on the potential threat they pose to the environment. eopugetsound.orgglobalwaterresearchcoalition.net These frameworks typically integrate data on a chemical's environmental exposure (e.g., measured or predicted concentrations) and its inherent hazard (e.g., toxicity to relevant organisms) to derive a measure of risk. eopugetsound.org For pesticide transformation products like this compound, this process allows for a comparative assessment against the parent compound and other metabolites.

A common approach in risk-based prioritization is the calculation of a risk quotient (RQ), which compares the predicted or measured environmental concentration (PEC or MEC) with a predicted no-effect concentration (PNEC) for a relevant ecological receptor. eopugetsound.org

Exposure Assessment: This involves determining the concentration of DIHA in relevant environmental compartments, such as soil and water. As seen in the data above, DIHA is detected in soil at concentrations up to 16.2 µg/kg and is generally not detected in streams (at a detection limit of 0.04-0.10 µg/L). usgs.govtandfonline.com

Hazard (Toxicity) Assessment: This involves evaluating the toxicity of the compound to aquatic and terrestrial organisms. Studies on atrazine and its chlorinated metabolites have generally ranked their acute and chronic toxicity as Atrazine > Deethylatrazine (DEA) > Deisopropylatrazine (DIA). nih.govresearchgate.net While specific toxicity data for DIHA is less common, hydroxylated metabolites are generally considered less toxic than their chlorinated counterparts. gnest.org

Within a prioritization framework, DIHA would likely be ranked as a lower priority for immediate concern compared to its parent compound, atrazine, due to its generally lower environmental concentrations in water and its presumed lower toxicity. usgs.govnih.govresearchgate.net However, its persistence in soil means it contributes to the long-term chemical load and cannot be dismissed entirely. tandfonline.com Frameworks like the NORMAN network's scheme for emerging substances categorize compounds based on the extent of available data and risk evaluations to help guide future monitoring and research efforts. eopugetsound.org The application of such frameworks facilitates transparent, science-based decision-making on which chemical residues warrant the most significant attention and potential regulatory action. globalwaterresearchcoalition.net

Remediation and Environmental Management Strategies Targeting Deisopropylhydroxyatrazine

Bioremediation Approaches for S-Triazine Herbicide Metabolites

Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants. For s-triazine herbicides and their metabolites like DIHA, this approach offers a promising and environmentally friendly solution. mdpi.comgnest.org

The use of specific microbial cultures and consortia has been shown to enhance the degradation of s-triazine compounds. mdpi.com Microorganisms, including various bacteria and fungi, can utilize these compounds as a source of nutrients, breaking them down into less harmful substances. jabonline.innih.gov

Bacterial Degradation: Numerous bacterial species have been identified with the ability to degrade atrazine (B1667683) and its metabolites. Genera such as Pseudomonas, Arthrobacter, Bacillus, and Rhodococcus have demonstrated the capacity to metabolize these compounds. jabonline.inrjlbpcs.commdpi.com For instance, Pseudomonas sp. strain ADP is well-studied for its ability to completely mineralize atrazine. rjlbpcs.comnih.gov The degradation pathway often involves a series of enzymatic reactions that lead to the formation of cyanuric acid, which is then further metabolized to ammonia (B1221849) and carbon dioxide. mdpi.comnih.govjabonline.in In one pathway, deisopropylatrazine (B29266) is transformed into deisopropylhydroxyatrazine by the enzyme s-triazine hydrolase. jabonline.injabonline.in

Fungal Degradation: Fungi, particularly white-rot fungi, also play a role in the degradation of atrazine and its byproducts. jabonline.injabonline.in These fungi produce powerful extracellular enzymes that can break down a wide range of complex organic molecules. jabonline.in Fungal species from genera like Aspergillus, Penicillium, and Pleurotus have been studied for their atrazine degradation capabilities. jabonline.in

Microbial Consortia: In many cases, a consortium of different microbial species can be more effective at degrading complex mixtures of pollutants than a single species. jabonline.in The different metabolic capabilities of the various microorganisms can work synergistically to achieve more complete degradation. usda.gov Designing effective consortia requires screening for biocompatibility and understanding the biochemical pathways involved. jabonline.in

Table 1: Examples of Microorganisms Involved in Atrazine and Metabolite Degradation

| Microorganism Genus | Type | Role in Degradation |

| Pseudomonas | Bacterium | Mineralization of atrazine, transformation of metabolites. rjlbpcs.comnih.gov |

| Arthrobacter | Bacterium | Degradation of atrazine and other s-triazines. rjlbpcs.commdpi.com |

| Rhodococcus | Bacterium | Metabolism of atrazine to deethyl- and deisopropylatrazine. asm.org |

| Aspergillus | Fungus | Degradation of atrazine through N-dealkylation. jabonline.injabonline.in |

| Pleurotus | Fungus | Degradation of atrazine. jabonline.in |

The transformation of this compound and other s-triazine metabolites is driven by specific enzymes produced by microorganisms. mdpi.com These enzymes catalyze the key steps in the degradation pathways.

Key Enzymes in s-Triazine Degradation: The initial steps in the breakdown of many s-triazine herbicides are catalyzed by hydrolases. mdpi.com For example, atrazine chlorohydrolase (AtzA) is a key enzyme that initiates the hydrolytic degradation of atrazine to hydroxyatrazine. mdpi.comnih.gov Other enzymes, such as s-triazine hydrolase, are involved in the transformation of deisopropylatrazine to this compound. jabonline.injabonline.in Subsequent steps in the pathway involve other hydrolases like AtzB and AtzC, which act on the intermediates to eventually form cyanuric acid. mdpi.comnih.gov

Enzyme Technology for Remediation: There is growing interest in using isolated enzymes or genetically engineered microorganisms that overproduce these degradative enzymes for bioremediation. jabonline.injabonline.in This approach, sometimes referred to as enzyme technology, could offer a more controlled and efficient method for treating contaminated sites. jabonline.injabonline.in Enzymes can be modified through protein engineering to improve their activity, stability, and tolerance to environmental stressors like varying pH and temperature. jabonline.injabonline.in

Application of Microbial Cultures and Consortia for Degradation Enhancement

Phytoremediation Potential in Mitigating this compound Contamination

Phytoremediation is an emerging technology that uses plants to clean up contaminated soil and water. gnest.orgrjlbpcs.com Plants can contribute to the remediation of s-triazine contaminants, including DIHA, through several mechanisms.

Plant Uptake and Metabolism: Certain plant species can take up atrazine and its metabolites from the soil through their roots. gnest.orgresearchgate.net Once inside the plant, these compounds can be metabolized into less toxic substances. researchgate.net For example, poplar trees have shown effectiveness in assimilating atrazine from sandy soil. gnest.org

Rhizosphere Enhancement: The rhizosphere, the area of soil immediately surrounding plant roots, is a zone of high microbial activity. usda.gov Plants release exudates that can stimulate the growth and activity of microorganisms capable of degrading pollutants like atrazine and its metabolites. researchgate.netusda.gov This enhanced degradation in the root zone is a key aspect of phytoremediation. usda.gov Studies have shown that the presence of certain forage grasses can significantly enhance the microbial degradation of atrazine in the soil. usda.gov

Table 2: Plants with Potential for s-Triazine Phytoremediation

| Plant Type | Example Species | Mechanism |

| Trees | Poplar | Uptake and assimilation of atrazine. gnest.org |

| Grasses | Switchgrass, Orchardgrass | Stimulation of rhizodegradation. usda.gov |

| Aquatic Plants | Submerged aquatic species | Removal of atrazine from water. gnest.org |

Innovative Technologies for Environmental this compound Removal

Beyond traditional bioremediation and phytoremediation, innovative technologies are being developed to address s-triazine contamination.

Nanoparticle-Based Remediation: The use of nanoparticles is being explored for the degradation of s-triazine herbicides. mdpi.com While research is ongoing, nanoparticles could potentially offer a novel way to catalyze the breakdown of these pollutants in the environment. nih.gov

Adsorption Technologies: The development of novel adsorbent materials is another approach for removing atrazine and its metabolites from water. semanticscholar.org These materials can effectively bind the contaminants, reducing their concentration and preventing the formation of more toxic byproducts. semanticscholar.org

Advanced Oxidation Processes: While not strictly a biological method, advanced oxidation processes (AOPs) are a set of chemical treatment procedures used to remove organic and inorganic materials in water and wastewater. These methods can be used in conjunction with biological treatments.

Bioaugmentation and Biostimulation: Bioaugmentation involves the introduction of specific microorganisms with desired degradation capabilities to a contaminated site. nih.gov Biostimulation, on the other hand, involves modifying the environment to stimulate the activity of indigenous microorganisms capable of remediation. nih.gov This can include the addition of nutrients or electron acceptors.

Monitoring and Assessment of Remediation Efficacy for this compound and Related Compounds

Effective remediation requires robust monitoring and assessment to ensure that the chosen strategy is working and to track the fate of the contaminants and their degradation products.

Analytical Techniques: The analysis of this compound and other hydroxylated atrazine degradation products (HADPs) in water and soil is crucial for monitoring remediation progress. usda.gov Methods such as solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) with UV detection are used to quantify these compounds at low concentrations. usda.govresearchgate.net The limit of quantitation for DIHA using such methods can be in the range of 0.40 ppb for water samples. usda.gov Surface-enhanced Raman scattering (SERS) is another sensitive technique being investigated for the detection of atrazine metabolites. mdpi.com

Assessing Degradation Pathways: Monitoring involves not just the disappearance of the parent compound but also the appearance and subsequent disappearance of its metabolites. researchgate.net This provides a more complete picture of the degradation process and helps to ensure that harmful intermediates are not accumulating. researchgate.net For example, the transformation of atrazine can be tracked by measuring the concentrations of metabolites like deethylatrazine (B13485) (DEA), deisopropylatrazine (DIA), and hydroxyatrazine (HA), in addition to DIHA. researchgate.netmdpi.com

Evaluating Microbial Community Changes: In bioremediation projects, it is often useful to monitor changes in the microbial community in response to the contamination and the remediation efforts. rjlbpcs.com Molecular tools can be used to study these changes and to identify the key microorganisms involved in the degradation process. rjlbpcs.com

常见问题

Q. What are the primary formation pathways of DIHA in environmental systems?

DIHA is a minor chlorotriazine degradation product of atrazine, formed through sequential hydroxylation and dealkylation. Hydroxylation replaces the chlorine atom on atrazine with a hydroxyl group (abiotic or microbial-mediated), while microbial dealkylation removes the isopropyl side chain. Experimental studies show DIHA accounts for <10% of applied atrazine in soils, with formation rates influenced by soil type, moisture, and microbial activity . For example, hydroxyatrazine (HA) is a key intermediate, and further dealkylation yields DIHA. In Woodburn soil, hydrolysis dominated atrazine degradation (40% HA), whereas Parkdale soils showed slower microbial dealkylation of the ethyl side chain .

Q. What analytical methods are used to detect DIHA in environmental samples?

Liquid chromatography coupled with UV detection (HPLC/UV) is the primary method, preceded by cation exchange solid-phase extraction (SPE) to isolate DIHA from complex matrices. Detection limits for DIHA in streamwater studies range from <0.12 μg/L to 0.72 μg/L . Mass spectrometry (MS) is used for confirmation, with alternative HPLC/UV protocols validating results. For soil studies, extraction with 0.5 M KH₂PO₄ or acetonitrile (25%) is employed to differentiate cation exchange (dominant for HA and DIHA) versus hydrophobic binding .

Q. How does DIHA’s environmental persistence compare to other atrazine degradation products?

DIHA is less persistent than major products like deethylatrazine (DEA) and hydroxyatrazine (HA). In aerobic soils, degradation product concentrations follow HA > DEA > DIA > DACT > DIHA . However, DIHA’s persistence in surface water is notable: a 7250-ha watershed study detected DIHA in 6% of samples (up to 0.72 μg/L), though less frequently than HA (100%) and DEHA (25%) . Its lower abundance reflects slower formation kinetics and stronger sorption to soils .

Q. What role do soil properties play in DIHA formation and degradation?

Clay-rich soils (e.g., claypan soils in Missouri) enhance DIHA retention via cation exchange, while sandy soils favor microbial degradation. Soil pH and organic matter influence binding: HA and DIHA exhibit mixed-mode sorption (cation exchange ≫ hydrophobic interactions), with 0.5 M KH₂PO₄ extracting 70–90% of bound residues in high-clay soils . Microbial activity in anaerobic soils accelerates dealkylation, but hydroxylation dominates in acidic or UV-exposed environments .

Q. What are the major challenges in quantifying DIHA in complex matrices?

Low environmental concentrations (<1 μg/L in water, <10% in soils) necessitate high-sensitivity methods. Co-elution with other triazines (e.g., DEHA) requires advanced chromatographic separation (e.g., C8 columns). Matrix effects in soil extracts interfere with UV detection, necessitating SPE cleanup and MS confirmation. Field studies report DIHA detection limits of 0.12 μg/L, requiring large sample volumes for reliable quantification .

Advanced Research Questions

Q. How do mixed-mode sorption mechanisms influence DIHA’s bioavailability in soil?

DIHA binds to soils via cation exchange (protonated amine groups) and hydrophobic interactions (aromatic rings). Cation exchange dominates, as shown by 25% aqueous acetonitrile extracting only 10–20% of DIHA, compared to 70–90% with 0.5 M KH₂PO₄ . This reduces bioavailability for microbial degradation, increasing DIHA’s half-life in high-clay soils. Experimental designs using SPE sorbents (e.g., cation exchange vs. C18) can isolate binding mechanisms in lab studies .

Q. What experimental approaches resolve contradictions in DIHA detection across studies?

Discrepancies arise from varying detection limits and matrix effects. For example, DIHA was undetected in photodegradation studies but present in anaerobic soils . To address this:

- Use isotopically labeled DIHA as an internal standard.

- Combine HPLC/UV with MS/MS for unambiguous identification.

- Standardize extraction protocols (e.g., KH₂PO₄ for cation exchange residues).

Controlled lab studies mimicking field conditions (e.g., UV exposure, soil moisture gradients) can clarify formation pathways .

Q. What are the knowledge gaps in DIHA’s ecotoxicological impacts?

Limited data exist on DIHA’s toxicity to non-target organisms. While the U.S. EPA classifies it as a minor residue of concern, its structural similarity to HA (a known endocrine disruptor) warrants further study . Research priorities include:

- Chronic exposure assays in aquatic invertebrates (e.g., Daphnia magna).

- Metabolomic studies to identify sublethal effects.

- Comparative toxicity with HA and DEHA using QSAR models.

Q. How do abiotic vs. biotic processes affect DIHA’s environmental fate?

Hydroxylation (abiotic) and dealkylation (biotic) compete in DIHA formation. In UV-exposed waters, hydroxylation dominates, producing HA, which is further dealkylated microbially to DIHA . In anaerobic soils, microbial activity drives dealkylation, but DIHA’s strong sorption limits further degradation. Experimental designs should partition these pathways using sterilized controls and metabolic inhibitors (e.g., sodium azide for microbial suppression) .

Q. What advanced analytical techniques improve DIHA quantification in low-concentration scenarios?

- Immunoassays : Develop antibodies targeting DIHA’s hydroxyl-isopropyl group for field screening.

- 2D-LC/MS/MS : Reduces matrix interference by coupling two chromatographic dimensions.

- Microextraction techniques : Solid-phase microextraction (SPME) pre-concentrates DIHA from water samples, improving detection limits to ng/L levels.

- High-resolution MS : Differentiates DIHA from isobaric compounds (e.g., DEHA) via exact mass measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。